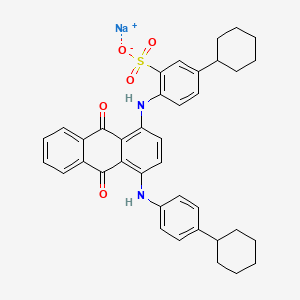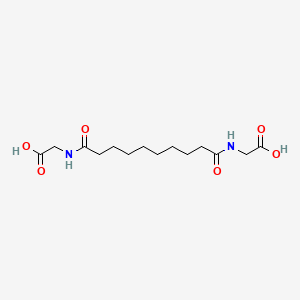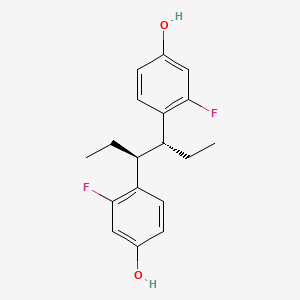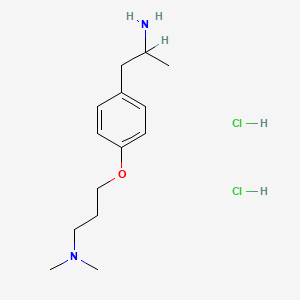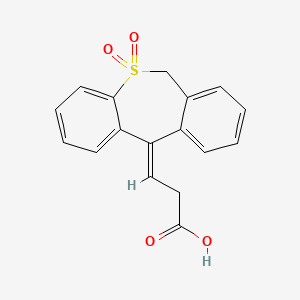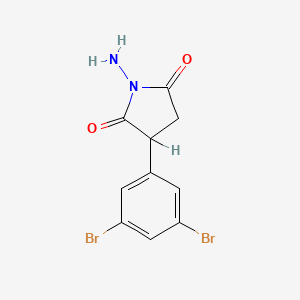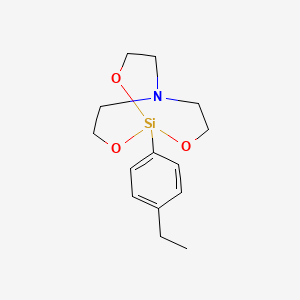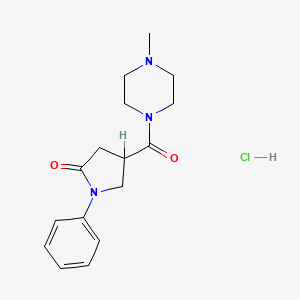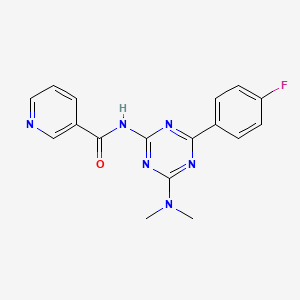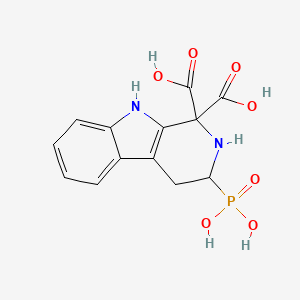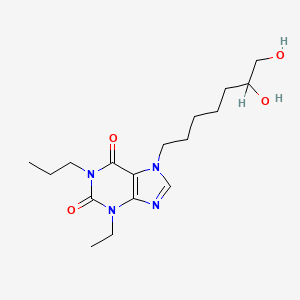
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Alkyl Groups: The ethyl and propyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Heptyl Chain: The heptyl chain with dihydroxy groups is attached through a series of reactions, including oxidation and reduction steps to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups on the heptyl chain can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the oxidation state of the functional groups.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
科学的研究の応用
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, this compound has a longer alkyl chain with dihydroxy groups, potentially leading to different interactions and effects.
特性
CAS番号 |
86257-54-7 |
|---|---|
分子式 |
C17H28N4O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
7-(6,7-dihydroxyheptyl)-3-ethyl-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O4/c1-3-9-21-16(24)14-15(20(4-2)17(21)25)18-12-19(14)10-7-5-6-8-13(23)11-22/h12-13,22-23H,3-11H2,1-2H3 |
InChIキー |
LFNWAQIYYXCBOL-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=C(N=CN2CCCCCC(CO)O)N(C1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



